Researchers developing perovskite solar cells or LEDs often face batch inconsistencies when substituting the free acid or simpler analogues like nicotinic acid. This hydrochloride salt solves critical processability and performance limitations:
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4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a substituted pyridine derivative used as a specialized ligand and synthetic precursor, particularly in the fabrication of advanced optoelectronic materials. The presence of a sterically bulky tert-butyl group and a carboxylic acid function on the pyridine ring allows it to serve as an effective surface passivating agent. The hydrochloride salt form is specifically selected to enhance solubility and stability in the polar solvent systems frequently used in solution-based device manufacturing, such as in perovskite solar cell (PSC) formulations. [REFS-1, REFS-2]
Direct substitution with simpler analogs like nicotinic acid (pyridine-3-carboxylic acid) or the free base form (4-tert-butylpyridine-3-carboxylic acid) is often unviable. The bulky tert-butyl group is critical for creating an effective steric barrier on material surfaces, a property nicotinic acid lacks, which can lead to lower device performance and stability. [1] Furthermore, opting for the non-salt (free acid) form can compromise processability; the hydrochloride salt is specifically used to ensure consistent solubility and prevent precipitation in the polar precursor solutions used for thin-film deposition, directly impacting manufacturing reproducibility and final device quality. [2]
In the fabrication of perovskite solar cells, using a passivation layer containing 4-tert-butylpyridine-3-carboxylic acid resulted in a significant increase in power conversion efficiency (PCE) compared to devices using a more common comparator, 3-pyridinepropionic acid. [1] The device incorporating the target compound achieved a PCE of 20.51%, a notable improvement over the 19.35% PCE of the comparator device. [1]
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 20.51% |
| Comparator Or Baseline | 3-Pyridinepropionic acid additive: 19.35% |
| Quantified Difference | 1.16 percentage points absolute increase (6.0% relative improvement) |
| Conditions | Perovskite solar cell device under simulated AM 1.5G solar illumination. |
This measured increase in efficiency directly translates to higher power output, a primary decision factor for selecting materials in photovoltaic manufacturing.
The same study also demonstrated improvements in other key photovoltaic parameters. The open-circuit voltage (Voc) for the device using 4-tert-butylpyridine-3-carboxylic acid was 1.12 V, and the fill factor (FF) was 78.8%, compared to 1.09 V and 76.9% for the device using 3-pyridinepropionic acid. [1] These improvements indicate a reduction in surface defects and more efficient charge extraction. [1]
| Evidence Dimension | Open-Circuit Voltage (Voc) & Fill Factor (FF) |
| Target Compound Data | Voc: 1.12 V; FF: 78.8% |
| Comparator Or Baseline | 3-Pyridinepropionic acid additive: Voc: 1.09 V; FF: 76.9% |
| Quantified Difference | Voc: +0.03 V; FF: +1.9 percentage points |
| Conditions | Perovskite solar cell device under simulated AM 1.5G solar illumination. |
Higher Voc and FF values are critical indicators of a higher-quality semiconductor film with fewer defects, leading to more robust and efficient devices.
The hydrochloride form of pyridine carboxylic acids is intentionally prepared to improve handling and solubility in polar solvents compared to the corresponding free acid (zwitterionic) form. While direct solubility data for this specific compound is not published, the principle is well-established. For example, studies on other basic compounds show that hydrochloride salts can exhibit significantly higher dissolution rates at relevant pH levels compared to their free base counterparts. [1] This property is crucial for creating stable, homogenous precursor inks for solution-based manufacturing processes.
| Evidence Dimension | Aqueous/Polar Solvent Solubility and Dissolution Rate |
| Target Compound Data | High (by design as a salt) |
| Comparator Or Baseline | 4-tert-butylpyridine-3-carboxylic acid (free acid): Lower expected solubility/dissolution rate in polar media. |
| Quantified Difference | Not quantitatively specified for this compound; based on established physicochemical principles of salt forms. |
| Conditions | Formulation in polar solvents like DMF or DMSO, common in perovskite ink preparation. |
Using the pre-solubilized hydrochloride form prevents batch-to-batch variability and precipitation issues, ensuring consistent and reproducible thin-film deposition in a manufacturing setting.
As a critical additive in passivating layers to reduce surface defects. The evidence for boosting power conversion efficiency, open-circuit voltage, and fill factor makes it a rational choice for developers aiming to maximize device performance in scalable, blade-coating production processes. [1]
For use in preparing homogenous, stable precursor solutions for solution-processed thin-film electronics. The hydrochloride salt's enhanced solubility in polar solvents addresses key manufacturing challenges like inconsistent film quality and clogged deposition equipment, which could arise from using the less soluble free acid form. [2]
In the synthesis of perovskite-based LEDs (PeLEDs), where surface passivation is equally critical for achieving high quantum efficiency and operational stability. The demonstrated ability to reduce non-radiative recombination in solar cells is directly applicable to improving the luminescent properties of LEDs. [1]